4-Chloro-2-iodo-1,1'-biphenyl
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Overview
Description
4-Chloro-2-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H8ClI It is a biphenyl derivative where one benzene ring is substituted with a chlorine atom at the 4-position and the other benzene ring is substituted with an iodine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-iodo-1,1’-biphenyl can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For example, 4-chlorophenylboronic acid can be coupled with 2-iodobenzene under these conditions to yield 4-Chloro-2-iodo-1,1’-biphenyl .
Industrial Production Methods
Industrial production of 4-Chloro-2-iodo-1,1’-biphenyl typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and bases, as well as controlled reaction temperatures, are crucial for the successful industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-iodo-1,1’-biphenyl undergoes various types of chemical reactions, including:
Electrophilic Substitution: The biphenyl structure allows for electrophilic substitution reactions similar to those of benzene.
Cross-Coupling Reactions: The presence of halogen atoms (chlorine and iodine) makes it suitable for cross-coupling reactions such as Suzuki-Miyaura and Stille coupling.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and arylboronic acid.
Stille Coupling: Palladium catalyst, organotin reagent, and base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with different arylboronic acids can yield various biphenyl derivatives .
Scientific Research Applications
4-Chloro-2-iodo-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodo-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-4’-iodo-1,1’-biphenyl
- 2-Iodobiphenyl
- 4-Chlorobiphenyl
Uniqueness
4-Chloro-2-iodo-1,1’-biphenyl is unique due to the specific positions of the chlorine and iodine substituents on the biphenyl structure.
Properties
Molecular Formula |
C12H8ClI |
---|---|
Molecular Weight |
314.55 g/mol |
IUPAC Name |
4-chloro-2-iodo-1-phenylbenzene |
InChI |
InChI=1S/C12H8ClI/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H |
InChI Key |
CDQOJXHQRANHLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)I |
Origin of Product |
United States |
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